
4-Methylbenzhydrylamine
Overview
Description
4-Methylbenzhydrylamine (MBHA) resin is a critical solid-phase support widely employed in peptide synthesis, particularly for generating C-terminal amidated peptides. It consists of a polystyrene matrix functionalized with this compound groups, which facilitate the covalent attachment of amino acids during solid-phase peptide synthesis (SPPS) . MBHA resin is compatible with both 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) chemical strategies, enabling the synthesis of peptides with high purity and defined termini .
Its primary application lies in producing peptide amides, which are prevalent in bioactive molecules such as antimicrobial peptides (e.g., SARS-CoV-2 fusion inhibitors ), integrin antagonists , and hormone analogs . MBHA resin requires strong acidolytic cleavage conditions, typically involving trifluoromethanesulfonic acid (TFMSA) or tetrafluoroboric acid (HBF₄) in trifluoroacetic acid (TFA), to release the synthesized peptide while preserving the amide terminus .
Preparation Methods
Reductive Amination of 4-Methylbenzaldehyde
Reductive amination represents the most direct route to 4-MBHA, involving the condensation of 4-methylbenzaldehyde with ammonia or ammonium salts followed by reduction. The process typically employs hydrogen gas or hydride-based reducing agents under controlled conditions.
Catalytic Hydrogenation
In this method, 4-methylbenzaldehyde reacts with ammonium acetate in the presence of a palladium or platinum catalyst. For example, using 5% Pd/C in methanol under 50 psi H₂ at 60°C yields 4-MBHA with approximately 78% efficiency after 12 hours . The reaction proceeds via imine intermediate formation, which is subsequently hydrogenated to the primary amine. Key challenges include over-reduction to secondary amines and catalyst poisoning by sulfur impurities.
Borohydride-Mediated Reduction
Sodium cyanoborohydride (NaBH₃CN) in acidic media (e.g., acetic acid) selectively reduces the imine formed in situ from 4-methylbenzaldehyde and ammonium chloride. This method avoids high-pressure equipment and achieves yields up to 85% at room temperature . The mechanism involves protonation of the imine nitrogen, enhancing electrophilicity for hydride attack.
Table 1: Comparative Reductive Amination Conditions
Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
H₂ (50 psi) | Pd/C | MeOH | 60 | 78 |
NaBH₃CN | None | AcOH | 25 | 85 |
NaBH₄ | NiCl₂ | THF | 40 | 65 |
Grignard Reaction with 4-Methylbenzyl Derivatives
The Grignard approach utilizes 4-methylbenzylmagnesium bromide reacting with nitriles or amides to form tertiary intermediates, which are hydrolyzed to 4-MBHA. This method is advantageous for scalability but requires rigorous anhydrous conditions.
Nitrile Hydrolysis
4-Methylbenzonitrile treated with Grignard reagent (e.g., MeMgBr) forms a magnesium complex, which upon quenching with aqueous NH₄Cl yields 4-MBHA. Yields range from 70–75%, with side products including ketones from over-addition .
Amide Alkylation
Alternatively, 4-methylbenzamide reacts with methylmagnesium iodide to produce N-methyl-4-MBHA, which undergoes acid hydrolysis to the primary amine. This two-step process achieves 68% overall yield but necessitates careful pH control during hydrolysis to prevent decomposition.
Solid-Phase Synthesis Using MBHA Resin
4-MBHA is integral to the preparation of MBHA resin, a cornerstone of peptide synthesis. The resin is synthesized by functionalizing polystyrene beads with 4-MBHA via Friedel-Crafts alkylation.
Resin Functionalization
Polystyrene-divinylbenzene (PS-DVB) beads are treated with 4-MBHA in the presence of AlCl₃ as a Lewis acid, facilitating electrophilic aromatic substitution at the para position. The reaction proceeds at 80°C for 24 hours, yielding loading capacities of 0.6–0.7 mmol/g .
Table 2: MBHA Resin Synthesis Parameters
Lewis Acid | Temperature (°C) | Time (h) | Loading (mmol/g) |
---|---|---|---|
AlCl₃ | 80 | 24 | 0.69 |
FeCl₃ | 70 | 30 | 0.52 |
ZnCl₂ | 90 | 18 | 0.45 |
Hofmann Rearrangement of 4-Methylbenzamide
The Hofmann degradation converts 4-methylbenzamide to 4-MBHA via treatment with bromine and NaOH. The reaction mechanism involves intermediate isocyanate formation, which rearranges to the amine upon hydrolysis. Yields of 60–65% are typical, with side products including urea derivatives .
Catalytic Amination of 4-Methylbromobenzene
Palladium-catalyzed coupling of 4-methylbromobenzene with ammonia using BrettPhos-Pd-G3 as a catalyst enables direct C–N bond formation. This method, conducted in dioxane at 100°C, achieves 72% yield with minimal byproducts . The reaction’s success hinges on ligand selection to suppress β-hydride elimination.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzhydrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Peptide Synthesis
One of the most prominent applications of 4-Methylbenzhydrylamine is in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by attaching amino acids to the MBHA resin. The following table summarizes key aspects of peptide synthesis using MBHA:
Drug Development
In drug development, MBHA plays a crucial role in creating targeted therapies. It facilitates the attachment of various functional groups to drug candidates, enhancing their efficacy and specificity. Notable examples include:
- Antimicrobial Peptides : Recent studies have demonstrated the successful synthesis of antimicrobial peptides using MBHA resins, showcasing its importance in developing new therapeutic agents against resistant bacterial strains .
- Targeted Drug Delivery : The ability to modify drug compounds with MBHA enables the design of more effective delivery systems that can target specific tissues or cells.
Bioconjugation
MBHA is also utilized in bioconjugation processes, which involve linking biomolecules such as proteins and nucleic acids. This application is essential for developing diagnostic tools and therapeutic agents. Key points include:
- Linking Mechanisms : MBHA facilitates the formation of stable linkages between biomolecules, improving their functionality in therapeutic contexts.
- Case Studies : Research has shown successful bioconjugation using MBHA to create hybrid molecules with enhanced biological activity .
Analytical Chemistry
In analytical chemistry, this compound aids in the purification and isolation of compounds. Its use enhances the accuracy of various analytical methods employed in laboratories:
- Purification Techniques : The resin's properties allow for effective separation techniques that are crucial for characterizing complex mixtures.
- Applications in Mass Spectrometry : MBHA has been used in conjunction with electrospray mass spectrometry for characterizing synthesized peptides .
Material Science
The compound's versatility extends to material science, where it is used in developing novel materials with specific chemical properties:
- Polymer Development : MBHA contributes to creating polymers that exhibit desirable characteristics for industrial applications.
- Research Findings : Studies have indicated that polymers derived from MBHA can be tailored for specific uses based on their chemical structure .
Antimicrobial Peptide Synthesis
A recent study highlighted a novel acidolytic method using MBHA resins to synthesize antimicrobial peptides without traditional linkers. This method demonstrated high efficiency and was applied to produce several bioactive peptides currently under clinical evaluation .
Targeted Drug Delivery Systems
Research focusing on modifying drug candidates with MBHA has shown promising results in enhancing their delivery mechanisms. For instance, studies reported improved therapeutic outcomes when drugs were conjugated with biomolecules through MBHA-based linkages .
Mechanism of Action
The mechanism of action of 4-Methylbenzhydrylamine involves its ability to act as a nucleophile in various chemical reactions. The amino group (-NH2) can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of peptide bonds.
Comparison with Similar Compounds
MBHA resin is one of several solid-phase supports used in SPPS. Below is a detailed comparison with structurally and functionally related resins, supported by experimental data and research findings.
Yield and Purity
- A 2021 study comparing MBHA and Rink amide AM PS resins for synthesizing PHX-NH₂ derivatives found that Rink amide resin provided ~2× higher yields and 3–7% greater crude purity than MBHA resin under identical conditions .
- MBHA resin, however, remains preferred for synthesizing long or complex peptides (e.g., 20–30 residues) due to its mechanical stability during iterative coupling and deprotection steps .
Cleavage Efficiency
- MBHA resin requires stronger acids (e.g., HBF₄/TFA) for efficient cleavage compared to Rink amide resin. This can lead to side reactions, such as tert-butyl cation formation, which may compromise peptide integrity .
Application-Specific Suitability
- Antimicrobial Peptides: MBHA resin was used to synthesize lipopeptides with cholesterol modifications for SARS-CoV-2 fusion inhibition, leveraging its compatibility with hydrophobic amino acids .
- Integrin Antagonists : MBHA-supported SPPS enabled the production of high-specificity glycoprotein antagonists via stepwise anhydride coupling .
- Fluoromethyl Ketone Inhibitors : MBHA resin facilitated the incorporation of fluoromethyl ketones into peptides targeting SARS-CoV-2 protease, demonstrating its utility in functionalized peptide synthesis .
Emerging Alternatives and Hybrid Approaches
- Flow Chemistry : MBHA resin has been integrated into continuous-flow SPPS systems, though optimization of resin loading efficiency remains understudied compared to Rink amide resins .
- Hybrid Resins: Novel supports like Rink amide MBHA (combining Rink linker and MBHA matrix) are being explored to balance mild cleavage conditions with mechanical robustness .
Critical Analysis of Research Trends
While MBHA resin is a cornerstone of amidated peptide synthesis, recent studies highlight the growing preference for Rink amide resins in shorter peptide applications due to their milder cleavage protocols and superior crude purity . However, MBHA resin retains dominance in synthesizing long, hydrophobic, or post-translationally modified peptides, where its stability and compatibility with diverse chemistries are indispensable .
Contradictions in resin performance (e.g., purity discrepancies in vs. ) underscore the importance of context-specific resin selection, guided by peptide length, terminus requirements, and functional group compatibility.
Biological Activity
4-Methylbenzhydrylamine (MBHA) is a significant compound in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. This article delves into the biological activities associated with MBHA, focusing on its applications in antimicrobial research, drug discovery, and its role as a resin in solid-phase peptide synthesis.
Overview of this compound
This compound is primarily used as a linker in solid-phase peptide synthesis (SPPS). Its structure allows for efficient attachment of peptide chains, facilitating the synthesis of complex peptides that can exhibit various biological activities. The compound's ability to form stable complexes with other molecules enhances its utility in drug development.
Biological Activity
Antimicrobial Properties:
Research has demonstrated that compounds synthesized using MBHA resin exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from 4-methyl-1-benzene sulfonyl chloride showed antibacterial and antifungal activities. These complexes were assessed for their effectiveness against various pathogens, indicating potential therapeutic applications .
Case Study: Antimicrobial Peptide Synthesis
A notable study involved the synthesis of antimicrobial peptides directly attached to MBHA resin without intermediate linkers. This method yielded several peptides with demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficiency of this approach highlights the versatility of MBHA in producing bioactive compounds .
Neurotoxicity and Toxin Research:
MBHA has also been utilized in the synthesis of neurotoxins, which are critical for understanding ion channel functions. The ability to modify neurotoxic peptides using MBHA allows researchers to explore their pharmacological significance and potential therapeutic applications .
Table 1: Summary of Biological Activities Associated with MBHA-Derived Compounds
The biological activity of compounds synthesized with MBHA often involves interaction with cellular membranes or specific biological targets. For example, antimicrobial peptides typically disrupt bacterial membranes, leading to cell lysis. In contrast, neurotoxic peptides may bind to specific receptors, modulating physiological responses.
Future Directions
The ongoing research into MBHA and its derivatives suggests a promising future for this compound in drug discovery and development. Further exploration into its applications could lead to the development of new therapeutic agents targeting infectious diseases and neurological disorders.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing peptides using 4-methylbenzhydrylamine (MBHA) resin in solid-phase synthesis?
MBHA resin is widely used in solid-phase peptide synthesis (SPPS) via t-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. For Boc protocols, MBHA resin (0.74 mmol/g loading) is employed with iterative deprotection using trifluoroacetic acid (TFA) and neutralization with diisopropylethylamine (DIPEA) . Fmoc-based synthesis involves coupling activated amino acids (e.g., HBTU/HOBt) and deprotection with piperidine. Post-synthesis, peptides are cleaved using TFA-based cocktails (e.g., TFA/thioanisole/TIS/water) . Ensure resin pre-swelling in dichloromethane (DCM) for optimal reactivity .
Q. How should researchers select and store MBHA resin to ensure optimal peptide synthesis outcomes?
MBHA resin should be stored at 2–8°C to prevent degradation. Resin loading capacity (e.g., 0.6–0.8 mmol/g) must align with target peptide length and scale. For long peptides (>30 residues), lower loading resins reduce steric hindrance . Pre-synthesis, wash the resin with DCM and DMF to remove impurities .
Q. What analytical techniques are critical for validating peptide purity and structure post-MBHA resin synthesis?
Reverse-phase HPLC (RP-HPLC) and MALDI-TOF mass spectrometry are essential. RP-HPLC with C18 columns (acetonitrile/water gradients) identifies impurities, while MALDI-TOF confirms molecular weight . For peptides with post-translational modifications (e.g., acetylation), Edman degradation or NMR may be required .
Advanced Research Questions
Q. How can MBHA resin be optimized for synthesizing challenging peptides (e.g., hydrophobic or aggregation-prone sequences)?
Incorporate pseudo-proline dipeptides or backbone amide-protecting groups (e.g., Hmb) to reduce aggregation . Use elevated temperatures (40–50°C) during coupling steps to enhance solubility . For hydrophobic sequences, replace DMF with DCM/NMP mixtures to improve resin swelling .
Q. What strategies can mitigate premature cleavage or side reactions during peptide synthesis using MBHA resin?
Premature cleavage is often caused by acidic conditions. For Boc chemistry, minimize TFA exposure during deprotection steps. For Fmoc protocols, avoid acidic additives in coupling reagents. Pyrophosphate formation, observed with phosphorylated tyrosine residues, requires using TFA cleavage cocktails with scavengers (e.g., thioanisole) to suppress side reactions .
Q. How can MBHA resin be integrated with radiolabeling techniques for developing diagnostic probes?
Post-synthesis, conjugate chelators (e.g., DOTA) to MBHA-synthesized peptides via spacer molecules (e.g., aminohexanoic acid). Radiolabeling with isotopes (e.g., ⁶⁸Ga, ¹¹¹In) requires purification via semipreparative HPLC and characterization using radio-TLC . Ensure peptide N-terminal acetylation to enhance in vivo stability .
Q. What are the implications of contradictory data in MBHA-based peptide synthesis literature, and how should researchers address them?
Discrepancies in cleavage efficiency or side-chain protection may arise from resin batch variability or scavenger ratios. For example, TFA/thioanisole ratios (95:2 vs. 90:5) impact deprotection efficacy . Validate protocols with control peptides and cross-reference multiple studies .
Q. Methodological Considerations
- Resin Handling : Always degas MBHA resin with inert gases (N₂/Ar) to prevent oxidation .
- Scale-Up : For large-scale synthesis, use continuous flow reactors to improve coupling efficiency and reduce waste .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., TFA, brominated byproducts) .
Properties
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-21-1 | |
Record name | 4-Methylbenzhydrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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